molecular formula C29H27FN2O5 B11671341 (5E)-1-(4-Tert-butylphenyl)-5-({4-[(4-fluorophenyl)methoxy]-3-methoxyphenyl}methylidene)-1,3-diazinane-2,4,6-trione

(5E)-1-(4-Tert-butylphenyl)-5-({4-[(4-fluorophenyl)methoxy]-3-methoxyphenyl}methylidene)-1,3-diazinane-2,4,6-trione

Cat. No.: B11671341
M. Wt: 502.5 g/mol
InChI Key: WWKCSBOUBBLXQQ-HZHRSRAPSA-N
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Description

(5E)-1-(4-Tert-butylphenyl)-5-({4-[(4-fluorophenyl)methoxy]-3-methoxyphenyl}methylidene)-1,3-diazinane-2,4,6-trione is a complex organic compound with a unique structure that includes a diazinane ring and multiple aromatic groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5E)-1-(4-Tert-butylphenyl)-5-({4-[(4-fluorophenyl)methoxy]-3-methoxyphenyl}methylidene)-1,3-diazinane-2,4,6-trione typically involves multi-step organic reactions. One common approach is the condensation of appropriate aromatic aldehydes with diazinane derivatives under controlled conditions. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency, cost-effectiveness, and scalability. The use of automated reactors and advanced purification techniques such as chromatography and crystallization are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

(5E)-1-(4-Tert-butylphenyl)-5-({4-[(4-fluorophenyl)methoxy]-3-methoxyphenyl}methylidene)-1,3-diazinane-2,4,6-trione undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions are possible, especially on the aromatic rings.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Palladium on carbon, copper catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

(5E)-1-(4-Tert-butylphenyl)-5-({4-[(4-fluorophenyl)methoxy]-3-methoxyphenyl}methylidene)-1,3-diazinane-2,4,6-trione has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in designing new therapeutic agents.

    Industry: Utilized in the production of advanced materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of (5E)-1-(4-Tert-butylphenyl)-5-({4-[(4-fluorophenyl)methoxy]-3-methoxyphenyl}methylidene)-1,3-diazinane-2,4,6-trione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that involve binding to these targets, leading to changes in cellular processes and biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(5E)-1-(4-Tert-butylphenyl)-5-({4-[(4-fluorophenyl)methoxy]-3-methoxyphenyl}methylidene)-1,3-diazinane-2,4,6-trione is unique due to its specific structural features, such as the presence of a diazinane ring and multiple aromatic groups

Properties

Molecular Formula

C29H27FN2O5

Molecular Weight

502.5 g/mol

IUPAC Name

(5E)-1-(4-tert-butylphenyl)-5-[[4-[(4-fluorophenyl)methoxy]-3-methoxyphenyl]methylidene]-1,3-diazinane-2,4,6-trione

InChI

InChI=1S/C29H27FN2O5/c1-29(2,3)20-8-12-22(13-9-20)32-27(34)23(26(33)31-28(32)35)15-19-7-14-24(25(16-19)36-4)37-17-18-5-10-21(30)11-6-18/h5-16H,17H2,1-4H3,(H,31,33,35)/b23-15+

InChI Key

WWKCSBOUBBLXQQ-HZHRSRAPSA-N

Isomeric SMILES

CC(C)(C)C1=CC=C(C=C1)N2C(=O)/C(=C/C3=CC(=C(C=C3)OCC4=CC=C(C=C4)F)OC)/C(=O)NC2=O

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)N2C(=O)C(=CC3=CC(=C(C=C3)OCC4=CC=C(C=C4)F)OC)C(=O)NC2=O

Origin of Product

United States

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